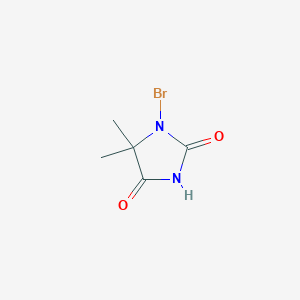

1-溴-5,5-二甲基乙内酰脲

描述

1-Bromo-5,5-dimethylhydantoin is a brominated derivative of hydantoin, which is commonly used in various organic synthesis reactions, particularly for bromination. The compound serves as a source of bromine and is utilized in the halogenation of aromatic compounds, preparation of bromo ketones, and as a catalyst in the synthesis of other organic molecules.

Synthesis Analysis

The synthesis of 1-Bromo-5,5-dimethylhydantoin and its derivatives, such as 1,3-dibromo-5,5-dimethylhydantoin, has been explored through various methods. For instance, sodium bicarbonate has been found to be an effective reagent for the synthesis of 1,3-dibromo-5,5-dimethylhydantoin, although it proceeds via a different pathway compared to the well-known procedures using sodium hydroxide or carbonate . Additionally, the synthesis of N-bromo-dimethylhydantoin polystyrene beads for water microbial decontamination has been optimized, indicating the versatility of this compound in different applications .

Molecular Structure Analysis

The molecular structure of 1-Bromo-5,5-dimethylhydantoin is characterized by the presence of bromine and two methyl groups attached to the hydantoin ring. This structure is pivotal for its reactivity and utility in organic synthesis. The identification and determination of isomeric bromo- and/or chloro-substituted 1,3-dihalo-5,5-dimethylhydantoins have been performed using proton nuclear magnetic resonance spectrometry (1H NMR), which also revealed that isomer interconversion can occur in solution .

Chemical Reactions Analysis

1-Bromo-5,5-dimethylhydantoin and its derivatives are extensively used in bromination reactions. For example, 1,3-dibromo-5,5-dimethylhydantoin has been employed for the acid-catalyzed bromination of aromatic compounds, which is effective even for substrates with electron-withdrawing groups . It has also been used for the bromination of nucleosides in aprotic solvents, demonstrating its broad applicability . Moreover, the compound has facilitated the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, showcasing its role as an efficient catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-5,5-dimethylhydantoin derivatives contribute to their widespread use in organic chemistry. The compound's ability to act as a bromine source and an oxidant simultaneously is exemplified in the one-pot syntheses of α-bromo ketones from alkenes in water, which is a testament to its practical utility and environmental friendliness . The versatility of 1,3-dibromo-5,5-dimethylhydantoin is further highlighted by its use in novel bromolactonization reactions, producing bromolactones from olefinic acids .

科学研究应用

娱乐性水域消毒

1-溴-5,5-二甲基乙内酰脲 (BCDMH) 用作娱乐性水域的消毒剂。它与刺激性接触性皮炎有关,但仍然是保持水卫生的常见选择 (Dalmau et al., 2012)。

有机合成和催化活性

BCDMH 在有机合成中表现出催化活性。它用于 N-芳基甘氨酸向 N-芳基悉诺酮的一锅转化以及这些悉诺酮向其 4-溴衍生物的溴化,展示了其在复杂化学转化中的效用 (Azarifar & Ghasemnejad-Bosra, 2006)。

商业产品中的识别

BCDMH 在消毒剂和软体动物杀虫剂中异构的溴和/或氯代乙内酰脲的识别和测定中也很重要。此应用对于质量控制和确保商业产品的功效至关重要 (Beihoffer et al., 1996)。

杀菌剂、杀真菌剂和消毒剂

BCDMH 在各种应用中用作杀菌剂、杀真菌剂和消毒剂。它在控制微生物活性方面的作用在工业和医疗保健环境中都很重要 (Pietersen, Brözel & Cloete, 1995)。

水净化

它还被探索用于水净化领域。例如,N-溴-二甲基乙内酰脲聚苯乙烯珠在水微生物去污方面显示出潜力,突出了其在改善水安全方面的相关性 (Aviv et al., 2015)。

作用机制

Target of Action

1-Bromo-5,5-dimethylhydantoin (BDH) is a bromine source and an oxidant . Its primary targets are alkenes, where it is used for the preparation of α-bromo ketones . These α-bromo ketones are versatile intermediates of high practical utility .

Mode of Action

BDH interacts with its targets (alkenes) to form α-bromo ketones . This interaction involves the use of BDH as a bromine source and an oxidant simultaneously . The process is a two-step one-pot protocol that proceeds in water .

Biochemical Pathways

The biochemical pathway affected by BDH involves the transformation of alkenes into α-bromo ketones . This transformation is part of a broader class of reactions known as addition-elimination reactions, which are fundamental in organic synthesis .

Pharmacokinetics

It’s known that bdh has low solubility in water , which could impact its bioavailability.

Result of Action

The result of BDH’s action is the formation of α-bromo ketones from alkenes . These α-bromo ketones are versatile intermediates that can be used in the synthesis of various organic compounds .

Action Environment

BDH is stable when dry but decomposes when wet . It’s used in various environments, including water treatment, as a bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems . The effectiveness of BDH can be influenced by environmental factors such as pH and the presence of other chemicals .

安全和危害

1-Bromo-5,5-dimethylhydantoin may intensify fire as it is an oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

未来方向

属性

IUPAC Name |

1-bromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAHVJVVZSZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433396 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5,5-dimethylhydantoin | |

CAS RN |

7072-23-3 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

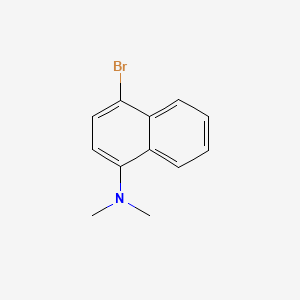

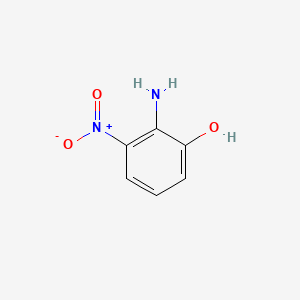

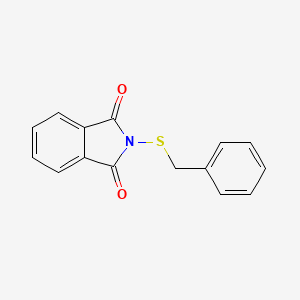

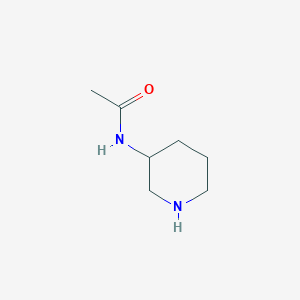

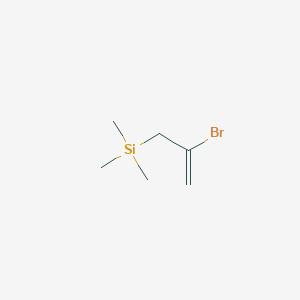

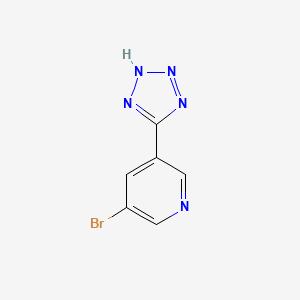

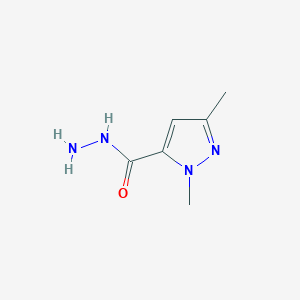

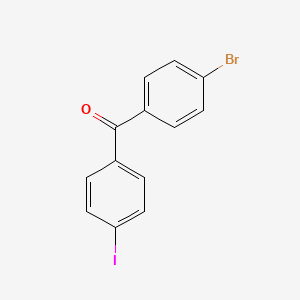

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)